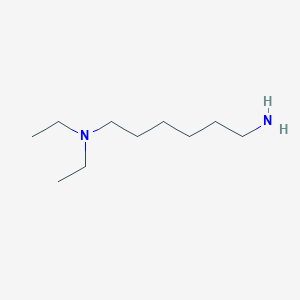

1,6-Hexanediamine, N,N-diethyl-

描述

1,6-Hexanediamine, N,N-diethyl- is an organic compound with the molecular formula C10H24N2. It is a derivative of hexanediamine, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is a liquid at room temperature and is known for its use in various chemical synthesis processes .

准备方法

Synthetic Routes and Reaction Conditions: 1,6-Hexanediamine, N,N-diethyl- can be synthesized through the alkylation of 1,6-hexanediamine with ethyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of ethyl bromide or ethyl iodide to form the diethylated product .

Industrial Production Methods: Industrial production of 1,6-Hexanediamine, N,N-diethyl- often involves continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as Raney nickel or palladium on carbon may be used to enhance the reaction efficiency and yield .

化学反应分析

Types of Reactions: 1,6-Hexanediamine, N,N-diethyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Various substituted amines.

科学研究应用

1,6-Hexanediamine, N,N-diethyl- is used in several scientific research applications, including:

Chemistry: As a building block for the synthesis of polymers and other complex organic molecules.

Biology: In the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Used in the production of coatings, adhesives, and as a curing agent for epoxy resins.

作用机制

The mechanism of action of 1,6-Hexanediamine, N,N-diethyl- involves its interaction with various molecular targets, primarily through its amine groups. It can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. The pathways involved include nucleophilic attack on electrophilic centers and participation in condensation reactions .

相似化合物的比较

1,6-Hexanediamine: The parent compound without ethyl substitutions.

1,6-Hexanediamine, N,N-dimethyl-: A similar compound with methyl groups instead of ethyl groups.

Hexamethylenediamine: Another derivative with different alkyl substitutions.

Uniqueness: 1,6-Hexanediamine, N,N-diethyl- is unique due to its specific ethyl substitutions, which confer distinct chemical properties such as increased hydrophobicity and altered reactivity compared to its parent compound and other derivatives. This makes it particularly useful in applications requiring specific interaction profiles and solubility characteristics .

生物活性

1,6-Hexanediamine, N,N-diethyl- (also referred to as diethylhexamethylenediamine) is a member of the hexanediamine family, characterized by its two amine groups. This compound has garnered attention due to its diverse applications in industrial and pharmaceutical settings. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

1,6-Hexanediamine, N,N-diethyl- is an aliphatic diamine with the molecular formula . Its structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological interactions.

Biological Activity Overview

The biological activity of 1,6-Hexanediamine, N,N-diethyl- is primarily linked to its interaction with biological systems through mechanisms such as receptor binding and enzyme modulation. The following sections detail specific studies and findings regarding its biological effects.

1,6-Hexanediamine can act as a ligand for various receptors, influencing signaling pathways within cells. Its amine groups allow for hydrogen bonding and ionic interactions with biological macromolecules, which can modulate their activity.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 1,6-Hexanediamine:

- Acute Toxicity : Studies on Fischer 344 rats revealed that the no-observed-adverse-effect level (NOAEL) was established at approximately 335 mg/kg body weight/day for males and 390 mg/kg body weight/day for females when administered orally .

- Chronic Exposure : In longer-term studies involving B6C3F1 mice, significant decreases in liver weights were observed at higher doses, but no severe adverse effects were noted at lower concentrations .

Case Studies

Several case studies illustrate the biological implications of 1,6-Hexanediamine:

- Reproductive Toxicity : Research indicated that exposure did not adversely affect reproductive outcomes in both male and female rodents .

- Genotoxicity Testing : In vitro assays demonstrated that 1,6-Hexanediamine was not mutagenic in several strains of Salmonella typhimurium, nor did it induce chromosomal aberrations in cultured cells .

Applications in Medicinal Chemistry

The compound is utilized as a building block in synthesizing pharmaceuticals targeting neurological disorders. Its ability to interact with various receptors makes it a valuable candidate for drug development.

Comparative Analysis

A comparison table highlighting the biological activity of 1,6-Hexanediamine against similar compounds can provide insights into its unique properties:

| Compound | Biological Activity | Toxicity Level |

|---|---|---|

| 1,6-Hexanediamine | Ligand for receptors; low mutagenicity | NOAEL: 335 mg/kg |

| N,N-Diethyl-1,6-diaminohexane | Similar receptor interactions; moderate toxicity | NOAEL: Not established |

| Hexamethylenediamine | Used in polymers; higher toxicity potential | NOAEL: Varies |

属性

IUPAC Name |

N',N'-diethylhexane-1,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-12(4-2)10-8-6-5-7-9-11/h3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBFEBDATQDIHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427968 | |

| Record name | 1,6-Hexanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-29-3 | |

| Record name | 1,6-Hexanediamine, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。